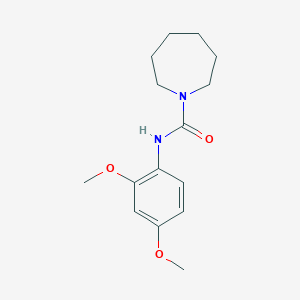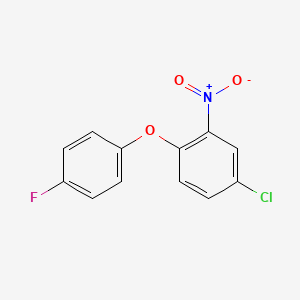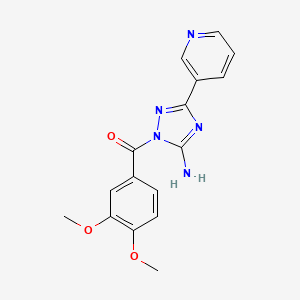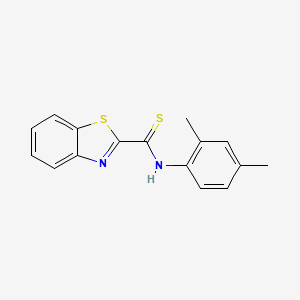
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was originally developed as a drug candidate for the treatment of solid tumors, but its development was discontinued due to limited efficacy in clinical trials. However, DMXAA continues to be studied for its potential use as a research tool in cancer biology.
作用机制
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide is not fully understood, but it is thought to activate the immune system by inducing the production of cytokines and chemokines. This compound has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to induce the production of cytokines and chemokines, as well as activate immune cells such as macrophages and natural killer cells. This compound has also been shown to inhibit angiogenesis and induce tumor cell death.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-established research tool. However, this compound has several limitations as well. It has limited efficacy in clinical trials, which may limit its relevance to human cancer biology. Additionally, this compound has been shown to have off-target effects, which may complicate interpretation of experimental results.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide. One potential direction is to study its use in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Another potential direction is to study its use in combination with targeted therapies, such as tyrosine kinase inhibitors. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential off-target effects.
合成方法
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide can be synthesized using a multi-step process starting with commercially available 2,4-dimethoxybenzaldehyde. The synthesis involves several chemical reactions, including a Grignard reaction and an amidation reaction, to produce the final product.
科学研究应用
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide has been studied for its potential use as a research tool in cancer biology. It has been shown to activate the immune system and induce tumor cell death in preclinical models. This compound has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-12-7-8-13(14(11-12)20-2)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUAZNLCHNGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)

![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5693835.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)
![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)

![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5693893.png)
